molecular formula C13H11FN4O2S2 B7677971 2-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole

2-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole

Cat. No.: B7677971
M. Wt: 338.4 g/mol
InChI Key: OYCUDMXJXJBGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique properties that make it an interesting subject of study. In

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in fungal cell growth and cancer cell growth. Specifically, this compound has been shown to inhibit the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol in fungi and cholesterol in humans. This inhibition leads to a disruption of the fungal cell membrane and ultimately results in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound has potent antifungal activity against a wide range of fungal species. It has also been shown to have anticancer activity in various cancer cell lines. In vivo studies have shown that this compound has low toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole in lab experiments is its potent antifungal and anticancer activity. This makes it an ideal compound for studying the mechanisms of fungal and cancer cell growth and for developing new treatments for these diseases. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities for use in experiments.

Future Directions

There are several future directions for research involving 2-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole. One area of interest is the development of new antifungal and anticancer treatments based on this compound. Another area of interest is the investigation of the mechanism of action of this compound and the identification of new targets for inhibition. Additionally, research could be conducted to optimize the synthesis method for this compound to make it more accessible for use in experiments.

Synthesis Methods

The synthesis of 2-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole involves a multistep process. The first step involves the reaction of 2-fluorobenzonitrile with 2-methyl-1,2,4-triazole-3-thiol in the presence of a base to form 2-(2-fluorophenyl)-4-(2-methyl-1,2,4-triazol-3-yl)thiazole. This intermediate is then treated with sulfonyl chloride to form the final product, this compound.

Scientific Research Applications

The 2-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole compound has been studied extensively for its potential applications in various fields. One of the primary areas of application is in the field of medicinal chemistry. This compound has been shown to have potent antifungal activity and has been studied as a potential treatment for fungal infections. It has also been investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes that are involved in cancer cell growth.

Properties

IUPAC Name

2-(2-fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O2S2/c1-18-13(15-8-16-18)22(19,20)7-9-6-21-12(17-9)10-4-2-3-5-11(10)14/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCUDMXJXJBGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)S(=O)(=O)CC2=CSC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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